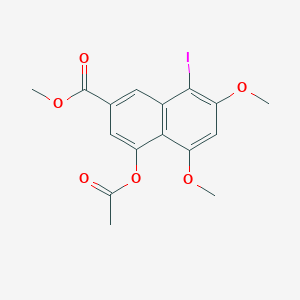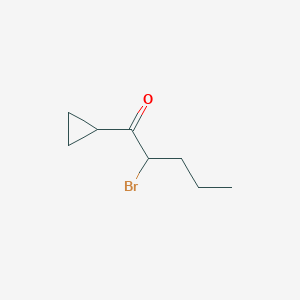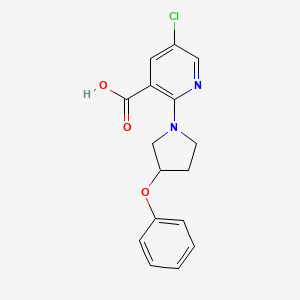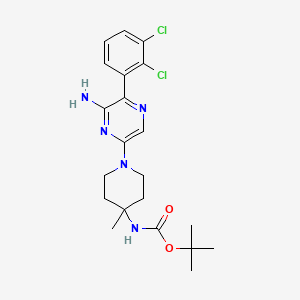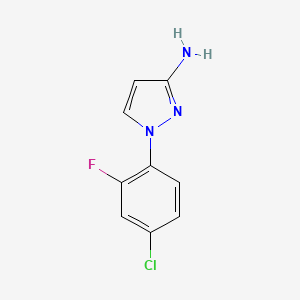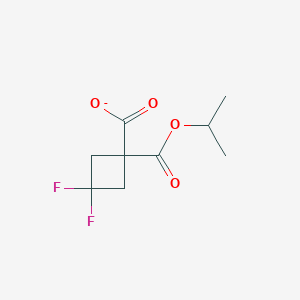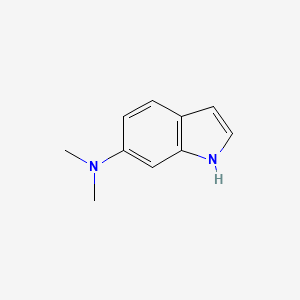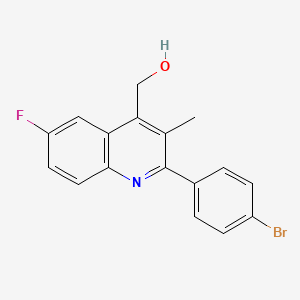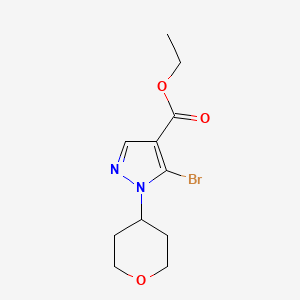
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a bromine atom and a tetrahydro-2H-pyran-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of a pyrazole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce pyrazole-4-carboxylic acids .
科学的研究の応用
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
類似化合物との比較
Similar Compounds
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole: Shares a similar bromine and tetrahydro-2H-pyran-4-yl substitution pattern.
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one: Another compound with a bromine and tetrahydro-2H-pyran-4-yl group but with a pyridinone core.
Uniqueness
Ethyl 5-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C11H15BrN2O3 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC名 |
ethyl 5-bromo-1-(oxan-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-2-17-11(15)9-7-13-14(10(9)12)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3 |
InChIキー |
QCGYCSRDDDYACN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCOCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-](/img/structure/B13923542.png)

![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide;2,2,2-trifluoroacetic acid](/img/structure/B13923551.png)
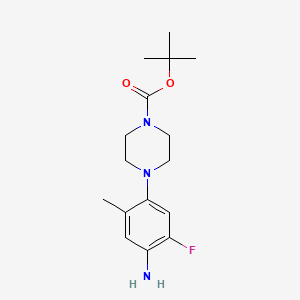
![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
